Chikusetsu saponin Ib
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Overview
Description
Chikusetsu saponin Ib is a triterpenoid saponin compound primarily found in the root bark of certain plants, such as Aralia taibaiensis. It is known for its various pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chikusetsu saponin Ib involves several steps, starting from the extraction of the natural product from plant sources. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the saponins from the plant material. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield of the compound. The use of bioreactors and optimized extraction conditions can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Chikusetsu saponin Ib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chikusetsu saponin Ib has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of novel compounds with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes, such as apoptosis and cell signaling pathways.
Medicine: It has shown potential in the treatment of various diseases, including diabetes, Alzheimer’s disease, and cardiovascular diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Chikusetsu saponin Ib exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. By inhibiting this enzyme, this compound can enhance cholinergic signaling and improve cognitive function. Additionally, it activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in regulating glucose and lipid metabolism. This activation can lead to improved insulin sensitivity and reduced blood glucose levels.
Comparison with Similar Compounds
Chikusetsu saponin Ib is structurally similar to other triterpenoid saponins, such as Chikusetsu saponin IVa and Calenduloside F. it is unique in its specific pharmacological activities and molecular targets. For example, while Chikusetsu saponin IVa is known for its anti-thrombotic effects, this compound is primarily studied for its neuroprotective and anti-diabetic properties.
List of Similar Compounds
- Chikusetsu saponin IVa
- Calenduloside F
- Ginsenoside Rb1
- Ginsenoside Rg1
These compounds share similar structural features but differ in their specific pharmacological activities and therapeutic applications.
Properties
IUPAC Name |
10-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOMQZMNZQKNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
927.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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